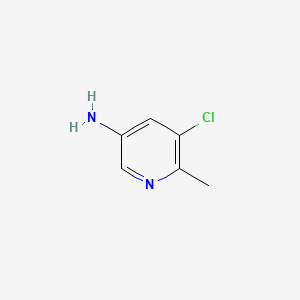

5-Chloro-6-methylpyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-6-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-6(7)2-5(8)3-9-4/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOMATBULYGQEFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60717127 | |

| Record name | 5-Chloro-6-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896161-13-0 | |

| Record name | 5-Chloro-6-methyl-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=896161-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-6-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-6-methylpyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 5-Chloro-6-methylpyridin-3-amine

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-6-methylpyridin-3-amine

This guide provides a comprehensive technical overview of the , a substituted aminopyridine of significant interest to researchers in medicinal chemistry and materials science. As a key building block, a thorough understanding of its properties is paramount for its effective application in synthesis, process development, and biological screening. This document moves beyond a simple data sheet, offering insights into the causality behind its characteristics and providing actionable experimental protocols for its characterization.

Core Molecular Identity and Structure

This compound (CAS RN: 896161-13-0) is a heterocyclic aromatic amine. The pyridine core, a six-membered heteroaromatic ring containing one nitrogen atom, is functionalized with three distinct substituents: a chloro group, a methyl group, and an amine group. The relative positions of these groups (3-amino, 5-chloro, 6-methyl) are critical determinants of the molecule's electronic properties, reactivity, and steric profile.

The structural and electronic nature of these substituents dictates the molecule's behavior. The amino group is a strong electron-donating group, increasing the electron density of the pyridine ring, particularly at the ortho and para positions. Conversely, the chloro group is an electron-withdrawing group via induction but can donate electron density through resonance. The methyl group is a weak electron-donating group. This electronic interplay governs the molecule's reactivity, basicity, and spectroscopic signatures.

Summary of Physicochemical Properties

The fundamental physicochemical data for this compound are summarized below. These values are essential for laboratory handling, reaction setup, and computational modeling.

| Property | Value | Source(s) |

| CAS Registry Number | 896161-13-0 | [1][2] |

| Molecular Formula | C₆H₇ClN₂ | [1][2] |

| Molecular Weight | 142.59 g/mol | [1][2] |

| Monoisotopic Mass | 142.02977 Da | [3] |

| Appearance | Yellow to off-white crystalline powder | [4][5] |

| Melting Point | 73-82 °C | [4] |

| Solubility | Limited solubility in water; Soluble in solvents like ethanol and dichloromethane.[5] | |

| Calculated LogP | 1.62562 | [2] |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

Spectroscopic and Analytical Profile

Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical substance. Below is a discussion of the expected spectroscopic features of this compound, grounded in the principles of each technique.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of the molecular ion, confirming the compound's molecular weight.

-

Expected Molecular Ion (M⁺): For the primary isotopologues (¹²C, ¹H, ³⁵Cl, ¹⁴N), the expected m/z will be approximately 142.[3]

-

Isotopic Pattern: A characteristic M+2 peak at approximately m/z 144 will be observed with roughly one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom (due to the natural abundance of the ³⁷Cl isotope).

-

High-Resolution MS (HRMS): This technique would yield a highly accurate mass measurement, confirming the elemental composition. The calculated monoisotopic mass is 142.02977 Da.[3]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within the molecule, providing a fingerprint of the functional groups present.

-

N-H Stretching: As a primary amine, two distinct N-H stretching bands are expected in the 3400-3250 cm⁻¹ region.[6] These bands are typically sharper than the O-H stretch of an alcohol.

-

N-H Bending: A characteristic N-H bending (scissoring) vibration for primary amines is expected between 1650-1580 cm⁻¹.[6]

-

C=C and C=N Stretching: Aromatic ring stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

-

C-N Stretching: The aromatic amine C-N stretch is anticipated in the 1335-1250 cm⁻¹ range.[6]

-

C-H Stretching: Aromatic C-H stretches will be observed just above 3000 cm⁻¹, while the methyl group's aliphatic C-H stretches will appear just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR:

-

Amine Protons (-NH₂): A broad singlet is expected, the chemical shift of which is highly dependent on solvent and concentration.

-

Aromatic Protons: Two distinct signals are expected for the two protons on the pyridine ring, likely appearing as doublets or singlets in the aromatic region (~6.0-8.5 ppm).

-

Methyl Protons (-CH₃): A sharp singlet corresponding to the three methyl protons is expected in the upfield region (~2.0-2.5 ppm).

-

-

¹³C NMR:

-

Six distinct carbon signals are expected. The chemical shifts will be influenced by the attached substituents. Carbons bonded to nitrogen and chlorine will be significantly shifted.

-

Chemical Properties and Handling

Solubility and Acidity (pKa)

The compound exhibits limited solubility in water, a common trait for small organic molecules with significant hydrocarbon character relative to their polar functional groups.[5] Its solubility in organic solvents like ethanol and dichloromethane makes these suitable for reaction media or analytical sample preparation.[5]

Stability, Storage, and Safety

Stability: The compound is reported to be stable under normal ambient conditions.[5][8] However, it is incompatible with strong oxidizing agents, which can react with the electron-rich amine group and aromatic ring.[5]

Storage: For long-term integrity, storage at 4°C, protected from light, is recommended.[2] Containers should be kept tightly closed in a dry and well-ventilated area to prevent degradation.[9]

Safety: this compound is associated with several hazard classifications. It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1][10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn when handling this chemical.

Experimental Methodologies and Workflows

The following protocols are provided as standardized starting points for the in-house characterization of this compound.

Physicochemical Characterization Workflow

The logical flow for characterizing a new batch of a research chemical is essential for ensuring quality and consistency.

Caption: Workflow for Physicochemical Characterization.

Protocol: Melting Point Determination

-

Preparation: Ensure the sample is dry and finely powdered.

-

Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

-

Measurement: Heat the sample at a ramp rate of 10-20 °C/min for a coarse measurement. To obtain a precise range, repeat with a fresh sample, heating rapidly to ~15 °C below the approximate melting point, then reducing the ramp rate to 1-2 °C/min.

-

Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Protocol: Spectroscopic Analysis

-

Sample Preparation:

-

NMR: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

MS (LC-MS): Prepare a stock solution of 1 mg/mL in methanol or acetonitrile. Dilute to a working concentration of 1-10 µg/mL with an appropriate mobile phase.[11]

-

IR (ATR): Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

NMR: Acquire ¹H, ¹³C, and other relevant spectra (e.g., COSY, HSQC) on a calibrated spectrometer (e.g., 400 MHz).

-

MS: Inject the sample into an LC-MS system equipped with an electrospray ionization (ESI) source and acquire data in both positive and negative ion modes.

-

IR: Collect the spectrum over a range of 4000-600 cm⁻¹.

-

-

Data Processing: Process the raw data using appropriate software to identify peaks, assign structures, and determine purity.

Structure-to-Spectrum Correlation

This diagram illustrates the direct relationship between the molecule's structural features and their expected spectroscopic signals.

Caption: Correlation of Molecular Structure to Expected Spectra.

Conclusion

This compound is a valuable chemical intermediate with a distinct set of physicochemical properties. Its identity can be unequivocally confirmed through a combination of mass spectrometry, IR, and NMR spectroscopy. The presence of the primary amine confers basicity and provides a reactive handle for further synthetic transformations. Proper handling and storage are crucial to maintain its integrity and ensure laboratory safety. The provided protocols and workflows offer a robust framework for researchers to validate and utilize this compound effectively in their development programs.

References

-

BuyersGuideChem. 5-Chloro-6-methylpyridin-2-amine | C6H7ClN2. [Link]

-

PubChem. 5-Chloro-6-methoxypyridin-3-amine | C6H7ClN2O | CID 57370234. [Link]

-

AFG Bioscience LLC. SAFETY DATA SHEET. [Link]

-

Supporting Information. General Information. [Link]

-

PubChem. (5-Chloro-6-((6-methylpyridin-3-yl)amino)pyridin-3-yl)-((2R)-2-ethylpiperidin-1-yl)methanone. [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]

-

Pipzine Chemicals. 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China. [Link]

-

Supplementary Information. General Procedure for Imine Syntheses and Characterization Data. [Link]

-

PubChemLite. This compound (C6H7ClN2). [Link]

-

PubChem. 5-Chloro-3-fluoro-N-methylpyridin-2-amine | C6H6ClFN2 | CID 10773268. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

Chad's Prep. 14.3 Interpreting More IR Spectra | Organic Chemistry. [Link]

-

National Center for Biotechnology Information. 6-Methylpyridin-3-amine. [Link]

-

University of Tartu. pKa values bases. [Link]

-

Cynor Laboratories. Chemical Compound - 2- Amino-3,5 -dibromo4-MethylPyridine (3430-29-3) Trader. [Link]

Sources

- 1. achmem.com [achmem.com]

- 2. chemscene.com [chemscene.com]

- 3. PubChemLite - this compound (C6H7ClN2) [pubchemlite.lcsb.uni.lu]

- 4. afgsci.com [afgsci.com]

- 5. 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Chemical Wholesale & Export [pipzine-chem.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 5-Chloro-6-methoxypyridin-3-amine | C6H7ClN2O | CID 57370234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Unassuming Power of a Substituted Pyridine

An In-depth Technical Guide to 5-Chloro-6-methylpyridin-3-amine (CAS No. 896161-13-0): A Core Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the strategic value of a molecular building block is measured by its versatility, reactivity, and the biological relevance of the scaffolds it can generate. This compound, identified by its CAS number 896161-13-0, represents a quintessential example of such a crucial intermediate. While seemingly a simple heterocyclic amine, its true potential is unlocked by the precise arrangement of its chloro, methyl, and amino substituents on the pyridine core. This arrangement provides a unique electronic and steric profile, making it an invaluable starting material for the synthesis of complex molecules, particularly in the highly competitive field of kinase inhibitor development.[1][2][3][4]

This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, its nuanced reactivity, and its strategic application in constructing high-value pharmaceutical compounds. Every protocol and claim is grounded in established chemical principles to ensure both accuracy and practical utility in the laboratory.

Core Physicochemical and Safety Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its effective use. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 896161-13-0 | [5][6][7] |

| Molecular Formula | C₆H₇ClN₂ | [5][8] |

| Molecular Weight | 142.59 g/mol | [5] |

| Synonyms | 5-Chloro-6-methyl-3-pyridinamine | [5] |

| Canonical SMILES | CC1=C(C=C(C=N1)N)Cl | [5][8] |

| Typical Purity | ≥97% | [5] |

| Appearance | Typically a white to light yellow crystalline solid | [9] |

| Storage Conditions | 4°C, protect from light | [5] |

| Hazard Statements | H302, H315, H319, H335 | [10] |

| Precautionary Statements | P280, P305+P351+P338 | [10] |

Note: Hazard information indicates the compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn during handling.[10][11]

The Aminopyridine Motif: A Privileged Scaffold in Medicinal Chemistry

The utility of this compound stems directly from the broader significance of the aminopyridine scaffold. This structural motif is considered "privileged" in drug design because it consistently appears in molecules with potent biological activity across diverse targets.[12] Its value lies in a combination of factors:

-

Hydrogen Bonding Capability: The pyridine nitrogen acts as a hydrogen bond acceptor, while the amino group provides two hydrogen bond donors. This dual functionality allows for robust and specific interactions with protein targets, such as the hinge region of kinase enzymes, a critical interaction for potent inhibition.[1]

-

Bioisosteric Replacement: Aminopyridines can serve as bioisosteres for other aromatic systems, offering a way to modulate physicochemical properties like solubility and metabolic stability while maintaining key binding interactions.

-

Synthetic Tractability: The pyridine ring can be readily functionalized through a variety of established chemical reactions, allowing for the systematic exploration of chemical space around the core.[13][14]

Compounds containing the aminopyridine moiety are prevalent in pipelines targeting everything from cancer to neurodegenerative diseases and neglected tropical diseases, underscoring the foundational importance of this core structure.[1][3][12]

Proposed Synthesis and Mechanistic Considerations

The proposed workflow involves two key steps:

-

Regioselective Nitration: Introduction of a nitro group at the 3-position.

-

Reduction: Conversion of the nitro group to the target primary amine.

Caption: A plausible synthetic route to a related aminopyridine via nitration and reduction.

Protocol 1: Hypothetical Synthesis via Nitration and Reduction

This protocol is illustrative and based on standard procedures for analogous transformations. It must be optimized and validated.

Step A: Nitration of 3-Chloro-2-methylpyridine

-

Reaction Setup: To a cooled (0 °C) flask containing concentrated sulfuric acid (H₂SO₄, 5 volumes), slowly add 3-chloro-2-methylpyridine (1.0 eq) while maintaining the internal temperature below 10 °C.

-

Addition of Nitrating Agent: Add fuming nitric acid (HNO₃, 1.1 eq) dropwise to the solution, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring by TLC or LC-MS.

-

Causality: The strongly acidic conditions are required to protonate the pyridine nitrogen, which deactivates the ring. However, nitration is still possible, and the directing effects of the chloro and methyl groups will favor substitution at the 5-position.

-

-

Work-up: Carefully pour the reaction mixture over crushed ice and basify with a concentrated aqueous solution of sodium hydroxide (NaOH) to pH 8-9.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-chloro-2-methyl-5-nitropyridine.

Step B: Reduction to 5-Amino-3-chloro-2-methylpyridine

-

Reaction Setup: To a flask containing the crude nitro-intermediate from Step A dissolved in ethanol or acetic acid, add a reducing agent such as iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 1.0 eq) in water.[2]

-

Reaction: Heat the mixture to reflux (approx. 80 °C) for 3-6 hours until the starting material is consumed (monitor by TLC or LC-MS).

-

Causality: This is a classic Béchamp reduction. Iron in the presence of a mild acid reduces the nitro group to an amine without affecting the chloro-substituent or the pyridine ring.

-

-

Work-up: Cool the reaction mixture and filter through a pad of Celite to remove the iron salts.

-

Purification: Concentrate the filtrate, and purify the residue by column chromatography on silica gel to afford the target aminopyridine.

Reactivity and Strategic Use in Cross-Coupling Reactions

The true power of this compound in drug development is realized in its application in palladium-catalyzed cross-coupling reactions. These reactions allow for the precise and modular construction of complex molecules by forming new carbon-carbon and carbon-nitrogen bonds.

The electronic nature of the scaffold is key:

-

The Chlorine Atom (C5): Serves as the leaving group for cross-coupling. Its position, meta to the ring nitrogen, makes it less reactive in nucleophilic aromatic substitution (SNAr) compared to a chlorine at the 2- or 4-position.[15] However, it is an excellent handle for palladium-catalyzed reactions.

-

The Amino Group (C3): This strong electron-donating group can modulate the reactivity of the ring. It can also be used as a point of diversification itself, for example, through acylation or Buchwald-Hartwig amination.

Protocol 2: Illustrative Suzuki-Miyaura Coupling

This protocol demonstrates how to append a new aryl or heteroaryl group at the 5-position, a common strategy for exploring the solvent-exposed regions of a protein binding pocket.

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired boronic acid or boronate ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf)-CH₂Cl₂ adduct (0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).

-

Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete as monitored by LC-MS (typically 4-16 hours).

-

Causality: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species. The palladium catalyst undergoes a catalytic cycle (oxidative addition, transmetalation, reductive elimination) to couple the two partners. The choice of ligand (e.g., PPh₃ or dppf) is critical for stabilizing the palladium catalyst and promoting the rate-limiting steps.

-

-

Work-up and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash column chromatography.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Focus: Scaffolding for Potent Kinase Inhibitors

The primary application driving interest in this compound and its analogs is the development of protein kinase inhibitors.[1][3] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.

The aminopyridine core of this molecule is perfectly suited to interact with the highly conserved ATP-binding site of kinases. Specifically, the amino group and the pyridine ring nitrogen can form two crucial hydrogen bonds with the "hinge" region of the kinase, which anchors the inhibitor in place. This binding mode is a validated strategy for achieving high potency.[1]

Derivatives of this scaffold have been successfully used to develop inhibitors for a range of kinases, including:

-

Cyclin-Dependent Kinases (CDKs)[1]

-

Glycogen Synthase Kinase 3 (GSK-3)[1]

-

Tropomyosin Receptor Kinases (TRKs)[3]

-

PIM-1 Kinase[4]

Caption: Hypothetical binding mode showing key hydrogen bonds with the kinase hinge region.

Analytical Characterization Profile

For any researcher synthesizing or using this compound, confirming its identity and purity is paramount. While specific spectra are not publicly available, the expected analytical signals can be predicted based on its structure.

-

¹H NMR: One would expect to see distinct signals in the aromatic region for the two pyridine protons, which would appear as doublets due to mutual coupling. A singlet for the methyl (CH₃) group would be observed, typically in the 2.0-2.5 ppm range. A broad singlet corresponding to the amino (NH₂) protons would also be present.

-

¹³C NMR: Six distinct carbon signals are expected, corresponding to the six carbons of the substituted pyridine ring. Chemical shift prediction software can provide estimated values.[16]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and, more commonly, a protonated molecular ion ([M+H]⁺) corresponding to the calculated molecular weight. A characteristic isotopic pattern for one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak) would be a definitive feature. Predicted m/z for [M+H]⁺ is 143.03705.[8]

Conclusion

This compound (CAS 896161-13-0) is far more than a simple chemical reagent. It is a strategically designed building block that provides medicinal chemists with a reliable and versatile entry point into the synthesis of potent and selective drug candidates. Its value is derived from the privileged nature of the aminopyridine scaffold, its suitability for powerful cross-coupling reactions, and its proven utility in generating high-affinity kinase inhibitors. By understanding the principles behind its synthesis, reactivity, and application, researchers can fully leverage this compound to accelerate the discovery of next-generation therapeutics.

References

- Synthesis and biological evaluation of 3,6-diamino-1 H-pyrazolo[3,4- b]pyridine derivatives as protein kinase inhibitors. (n.d.). Academia.edu.

-

Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. (2020). ResearchGate. Retrieved from [Link]

- Design and synthesis of pyridopyrimidines targeting NEK6 kinase. (2025). I.R.I.S.

-

Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. Retrieved from [Link]

-

Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (n.d.). ACS Omega. Retrieved from [Link]

-

5-Chloro-6-methylpyridin-2-amine. (n.d.). BuyersGuideChem. Retrieved from [Link]

-

5-chloro AMT. (n.d.). SpectraBase. Retrieved from [Link]

-

Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. (2003). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

5-Chloro-6-methoxypyridin-3-amine. (n.d.). PubChem. Retrieved from [Link]

-

Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (2021). PMC - PubMed Central. Retrieved from [Link]

-

Substituted 2-aminopyridines as Inhibitors of Nitric Oxide Synthases. (2000). PubMed. Retrieved from [Link]

-

Synthesis and characterization of some new twin drugs having substituted pyridines. (2015). ResearchGate. Retrieved from [Link]

-

Scope of the reaction with various substituted 2-aminopyridines. (2021). ResearchGate. Retrieved from [Link]

-

Physical, IR and 31 P NMR data of compounds 5. (n.d.). ResearchGate. Retrieved from [Link]

-

Material Safety Data Sheet. (2009). ScienceLab.com. Retrieved from [Link]

-

Safety Data Sheet(SDS). (2023). Kolon Plastic. Retrieved from [Link]

-

This compound (C6H7ClN2). (n.d.). PubChemLite. Retrieved from [Link]

-

Synthesis of 5-Acetyl-2-amino-3-cyano-6-methyl-pyridine. (n.d.). PrepChem.com. Retrieved from [Link]

-

5-Amino-3-chloropicoline. (n.d.). MySkinRecipes. Retrieved from [Link]

-

3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China. (n.d.). Pipzine Chemicals. Retrieved from [Link]

-

(5-Chloro-6-((6-methylpyridin-3-yl)amino)pyridin-3-yl)-((2R)-2-ethylpiperidin-1-yl)methanone. (n.d.). PubChem. Retrieved from [Link]

-

5-Chloro-3-fluoro-N-methylpyridin-2-amine. (n.d.). PubChem. Retrieved from [Link]

-

NMR Spectroscopy. (2020). University of Wisconsin-Madison. Retrieved from [Link]

Sources

- 1. (PDF) Synthesis and biological evaluation of 3,6-diamino-1 H-pyrazolo[3,4- b]pyridine derivatives as protein kinase inhibitors [academia.edu]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemscene.com [chemscene.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. biosynth.com [biosynth.com]

- 8. PubChemLite - this compound (C6H7ClN2) [pubchemlite.lcsb.uni.lu]

- 9. 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Chemical Wholesale & Export [pipzine-chem.com]

- 10. achmem.com [achmem.com]

- 11. fishersci.com [fishersci.com]

- 12. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Substituted 2-aminopyridines as inhibitors of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. organicchemistrydata.org [organicchemistrydata.org]

An In-Depth Technical Guide to the Structure Elucidation of 5-Chloro-6-methylpyridin-3-amine

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's structure is the bedrock upon which all further investigation is built. An error in structural assignment can invalidate extensive biological screening, compromise intellectual property, and derail a research program. This guide provides a comprehensive, logic-driven workflow for the complete structure elucidation of the heterocyclic compound 5-Chloro-6-methylpyridin-3-amine, CAS No. 896161-13-0.[1][2]

Our approach moves beyond a simple checklist of techniques. Instead, it follows a systematic, self-validating process that begins with foundational data to generate a working hypothesis, followed by advanced spectroscopic methods to rigorously test and confirm that hypothesis, culminating in a definitive structural proof.

Foundational Analysis: Establishing the Molecular Framework

The first phase of any structure elucidation is to confirm the elemental composition and key functional groups. This initial data provides the fundamental constraints for any proposed structure.

Mass Spectrometry (MS): Confirming Molecular Formula and Halogen Presence

Causality of Choice: High-Resolution Mass Spectrometry (HRMS) is the initial method of choice because it provides the most direct and precise measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. For halogenated compounds, MS offers a critical secondary confirmation through isotopic patterns.

Experimental Protocol (ESI-HRMS):

-

Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infuse the solution into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Acquire the spectrum in positive ion mode to observe the protonated molecule, [M+H]⁺.

-

Analyze the data for the exact mass of the most abundant isotopologue and the characteristic isotopic pattern.

Interpreting the Data: The molecular formula for this compound is C₆H₇ClN₂.[1] The expected monoisotopic mass is 142.0298 Da.[3] A crucial diagnostic feature is the presence of chlorine. Due to the natural abundance of ³⁵Cl (~75.5%) and ³⁷Cl (~24.5%), the mass spectrum will exhibit two major peaks for the molecular ion: an M⁺ peak and an [M+2]⁺ peak, separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1.[4][5][6] This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

| Parameter | Expected Value | Significance |

| Molecular Formula | C₆H₇ClN₂ | Defines the elemental building blocks. |

| Monoisotopic Mass | 142.0298 Da | High-precision mass confirms the formula. |

| [M+H]⁺ (³⁵Cl) | 143.0371 m/z | Corresponds to the most abundant isotope. |

| [M+H]⁺ (³⁷Cl) | 145.0341 m/z | Corresponds to the heavier chlorine isotope. |

| Isotopic Ratio | ~3:1 | Confirms the presence of one chlorine atom. |

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

Causality of Choice: FTIR is a rapid, non-destructive technique that provides immediate information about the covalent bonds and functional groups present. For this molecule, it is essential to confirm the presence of the amine (-NH₂) group and the aromatic pyridine ring.

Experimental Protocol (ATR-FTIR):

-

Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Perform a background scan of the empty ATR crystal for subtraction.

Interpreting the Data: The FTIR spectrum provides a characteristic fingerprint of the molecule. For a primary aromatic amine, two distinct N-H stretching bands are expected in the 3400-3250 cm⁻¹ region due to symmetric and asymmetric vibrations.[7][8] The presence of an aromatic ring is indicated by C=C and C=N stretching vibrations.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| N-H Stretch (asymmetric & symmetric) | 3400 - 3250 (two bands) | Confirms Primary Amine (-NH₂) |

| C-H Stretch (Aromatic & Aliphatic) | 3100 - 2900 | Confirms Ar-H and CH₃ groups. |

| N-H Bend (Scissoring) | 1650 - 1580 | Further evidence of a primary amine.[7] |

| C=C / C=N Stretch (Aromatic Ring) | 1600 - 1450 | Confirms the pyridine ring structure. |

| C-N Stretch (Aromatic Amine) | 1335 - 1250 | Confirms the bond between the amine and the ring.[7][8] |

| C-Cl Stretch | 800 - 600 | Suggests the presence of a C-Cl bond. |

High-Resolution NMR Spectroscopy: Assembling the Molecular Puzzle

With the molecular formula and key functional groups confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to map the precise connectivity of the atoms. This is the core of the structure elucidation process.

Causality of Choice: NMR is the most powerful tool for determining the structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a complete picture of the proton and carbon environments and their through-bond correlations.

Experimental Protocol (General NMR):

-

Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is important as it can influence chemical shifts.[9]

-

Acquire a ¹H NMR spectrum to assess proton environments.

-

Acquire a ¹³C{¹H} NMR spectrum to assess carbon environments.

-

Acquire a COSY spectrum to identify proton-proton (H-H) couplings.

-

Acquire an HSQC spectrum to correlate protons directly to the carbons they are attached to (¹JCH).

-

Acquire an HMBC spectrum to identify long-range correlations between protons and carbons (²JCH, ³JCH), which is critical for connecting molecular fragments.

¹H and ¹³C NMR: Defining the Pieces

-

¹H NMR Analysis: Based on the proposed structure, we expect four distinct proton signals:

-

-NH₂: A broad singlet, its chemical shift is concentration and solvent-dependent.

-

-CH₃: A sharp singlet, integrating to 3 protons.

-

Two Aromatic Protons (Ar-H): Two distinct signals in the aromatic region, each integrating to 1 proton. Their splitting pattern (or lack thereof) will be key. Given their meta-relationship, they are expected to appear as singlets or narrow doublets.

-

-

¹³C NMR Analysis: We expect six distinct carbon signals:

2D NMR: Connecting the Pieces

The true power of NMR is realized through 2D correlation experiments, which act as a self-validating system to assemble the structure.

Workflow for NMR-Based Structure Assembly

Caption: Workflow of NMR data integration for structure elucidation.

Predicted 2D NMR Correlations for Validation:

| Proton Signal | Expected HSQC Correlation (Carbon) | Key Expected HMBC Correlations (Carbons) | Significance of HMBC |

| -CH₃ (H at C6) | C6-Methyl | C6, C5 | Connects the methyl group to the pyridine ring at positions C6 and C5. |

| Ar-H (H at C2) | C2 | C3, C4, C6 | Places this proton adjacent to the ring nitrogen and confirms its position relative to C3, C4, and C6. |

| Ar-H (H at C4) | C4 | C2, C3, C5, C6 | Orients this proton relative to all other ring carbons, locking in the substituent pattern. |

| -NH₂ (H at C3) | (None) | C2, C3, C4 | Confirms the position of the amine group at C3 through its correlation to neighboring carbons. |

By systematically analyzing these through-bond correlations, every atom can be placed in its correct position, leading to the unambiguous confirmation of the this compound structure.

Definitive Confirmation: X-ray Crystallography

Causality of Choice: While the combination of MS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray diffraction (SCXRD) is the unequivocal gold standard for structure determination.[12] It provides a direct, three-dimensional map of electron density in the solid state, revealing precise bond lengths, bond angles, and the absolute configuration of the molecule.

Experimental Protocol (SCXRD):

-

Crystal Growth: This is often the most challenging step.[13] A common method is slow evaporation.[14]

-

Create a saturated or near-saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Filter the solution to remove any particulate matter.

-

Cover the vessel loosely (e.g., with perforated parafilm) and allow the solvent to evaporate slowly and undisturbed over several days.[15]

-

-

Crystal Selection & Mounting: Select a single, well-formed crystal (typically >0.1 mm in all dimensions) with no visible cracks or defects.[13]

-

Data Collection: Mount the crystal on a goniometer in a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map. An atomic model is built into this map and refined to best fit the experimental data, yielding the final crystal structure.

Structure Elucidation Decision Logic

Caption: A logical workflow for multi-technique structure elucidation.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic and orthogonal application of multiple analytical techniques. Mass spectrometry and FTIR provide the foundational data on molecular formula and functional groups, allowing for the generation of a structural hypothesis. High-resolution 1D and 2D NMR spectroscopy serves as the primary tool to rigorously test this hypothesis, mapping the atomic connectivity through a self-validating network of correlations. Finally, for applications demanding absolute certainty, X-ray crystallography offers the ultimate, definitive proof. By following this logical, evidence-based workflow, researchers can ensure the scientific integrity of their work and proceed with confidence in their downstream applications.

References

- IR Spectroscopy Tutorial: Amines. (n.d.). University of Colorado Boulder.

-

Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]

-

Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Isotope Abundance. (2022, July 3). Chemistry LibreTexts. Retrieved from [Link]

-

GCMS Section 6.5: Identification of Analytes using Isotopic Ratios. (n.d.). Whitman College. Retrieved from [Link]

-

An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. (n.d.). ChemRxiv. Retrieved from [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (n.d.). ACS Publications. Retrieved from [Link]

- Attri, P., et al. (2018). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. Retrieved from [Link]

-

X-Ray Crystallography. (n.d.). Creative BioMart. Retrieved from [Link]

-

How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

-

X-Ray Crystallography Laboratory. (n.d.). Michigan State University, Department of Chemistry. Retrieved from [Link]

-

This compound (C6H7ClN2). (n.d.). PubChemLite. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 3-AMINO-5-CHLORO-6-METHYLPYRIDINE | 896161-13-0 [chemicalbook.com]

- 3. PubChemLite - this compound (C6H7ClN2) [pubchemlite.lcsb.uni.lu]

- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. GCMS Section 6.5 [people.whitman.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. chemrxiv.org [chemrxiv.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 13. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 15. How To [chem.rochester.edu]

The Multifaceted Biological Activities of 5-Chloro-6-methylpyridin-3-amine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 5-chloro-6-methylpyridin-3-amine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the biological activities associated with derivatives of this core, with a particular focus on their anticancer, kinase inhibitory, antibacterial, and anti-inflammatory potential. Drawing upon a comprehensive review of the scientific literature, this document details the synthesis, mechanisms of action, and structure-activity relationships of these compounds. Experimental protocols and quantitative data are presented to offer researchers, scientists, and drug development professionals a thorough understanding of the therapeutic promise held by this chemical class.

Introduction: The this compound Core

The substituted aminopyridine motif is a cornerstone in the design of novel therapeutic agents, valued for its ability to engage in various biological interactions. The this compound scaffold, in particular, offers a unique combination of electronic and steric properties that make it an attractive starting point for library synthesis and lead optimization. The presence of a chlorine atom, a methyl group, and an amino group on the pyridine ring provides multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological targets. This guide will delve into the documented biological activities of derivatives synthesized from this promising core.

Anticancer Activity: A Prominent Therapeutic Avenue

Derivatives of this compound have demonstrated significant potential as anticancer agents, with several studies reporting potent cytotoxic effects against various cancer cell lines. The mechanisms underlying this activity are multifaceted and appear to be dependent on the specific structural modifications of the core scaffold.

Induction of Apoptosis

A key mechanism by which many anticancer drugs exert their effect is through the induction of programmed cell death, or apoptosis. A series of novel 5-chloro-6-methylaurone derivatives were synthesized and evaluated for their anticancer activity. Among these, compound 6i was found to be particularly potent, exhibiting growth inhibition and cytotoxicity against 55 out of 60 human cancer cell lines.[1] Further investigation revealed that compound 6i induced early apoptosis in the MDA-MB-468 breast cancer cell line, suggesting this as a primary mode of its anticancer action.[1]

Cell Cycle Arrest and DNA Damage

In addition to apoptosis, interference with the cell cycle and the induction of DNA damage are established strategies in cancer therapy. Metal complexes incorporating ligands derived from a related 5-chloro-2-aminophenol scaffold have been shown to exert their anticancer effects through multiple mechanisms. One such copper(II) complex demonstrated the ability to block the cell cycle of A549 lung cancer cells in the G1/G0 phase.[2] Furthermore, this complex was found to induce DNA damage, as evidenced by a comet assay.[2] While not direct derivatives of this compound, these findings suggest that derivatives of this core could be designed to function through similar mechanisms.

Quantitative Anticancer Data

The anticancer potential of these derivatives is underscored by their potent activity in cellular assays.

| Derivative Class | Compound | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| 5-Chloro-6-methylaurones | 6i | Melanoma | GI50 = 1.90 µM | [1] |

| Breast (MDA-MB-468) | GI50 = 2.70 µM | [1] | ||

| Imamine-1,3,5-triazines | 4f | Breast (MDA-MB-231) | IC50 = 6.25 µM | [3] |

| 4k | Breast (MDA-MB-231) | IC50 = 8.18 µM | [3] |

Table 1: Anticancer Activity of Selected this compound Derivatives

Experimental Protocol: MTT Assay for Cytotoxicity

The methyl thiazolyl tetrazolium (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control.

-

Incubate for a further 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[3]

Kinase Inhibition: A Targeted Approach to Cancer Therapy

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The this compound scaffold has been successfully employed in the development of potent and selective kinase inhibitors.

Targeting PIM Kinases

PIM kinases are a family of serine/threonine kinases that are overexpressed in various cancers and play a role in cell survival and proliferation.[4] Derivatives of cyanopyridines and pyrazolo[1,5-a]pyrimidines have been identified as potent PIM kinase inhibitors.[4] The structural features of this compound make it a suitable starting point for the design of inhibitors targeting the ATP-binding pocket of these kinases.

Inhibition of Protein Kinase CK2

Protein kinase CK2 is another important target in cancer therapy due to its role in promoting cell survival and proliferation. The discovery of CX-4945, a potent and selective ATP-competitive inhibitor of CK2, highlights the potential of related scaffolds in this area.[5] Structure-activity relationship (SAR) studies of CX-4945 and related compounds have provided valuable insights into the key interactions required for potent inhibition.

Diagram: Generalized Kinase Inhibition Workflow

Caption: A generalized workflow for the discovery and development of kinase inhibitors.

Antibacterial and Antifungal Potential

While specific studies on the antibacterial and antifungal activities of this compound derivatives are limited, research on structurally related compounds suggests that this scaffold holds promise in the development of novel antimicrobial agents.

Activity Against Gram-Positive and Gram-Negative Bacteria

Studies on various pyridine derivatives have demonstrated their efficacy against a range of bacterial pathogens. For instance, certain pyridine derivatives have shown good antimicrobial activity, with one compound exhibiting a minimum inhibitory concentration (MIC) of 0.0195 mg/mL against E. coli and 0.0048 mg/mL against Bacillus mycoides.[6] Transition metal complexes bearing a pyridine moiety have also exhibited broad-spectrum antimicrobial activity, with some complexes showing MIC values as low as 4 µg/mL against Streptococcus pyogenes.[7]

Antifungal Activity

The aforementioned pyridine derivatives and their metal complexes have also demonstrated activity against fungal pathogens. One derivative was active against Candida albicans with an MIC of 0.0048 mg/mL.[6] Certain metal complexes with pyridine ligands showed high activity against Candida albicans, with MIC values of 8 µg/mL, which is equivalent to the standard antifungal drug fluconazole.[7]

Table 2: Antimicrobial Activity of Structurally Related Pyridine Derivatives

| Compound Class | Organism | Activity (MIC) | Reference |

| Pyridine Derivative | E. coli | 0.0195 mg/mL | [6] |

| B. mycoides | 0.0048 mg/mL | [6] | |

| C. albicans | 0.0048 mg/mL | [6] | |

| Metal-Pyridine Complex | S. pyogenes | 4 µg/mL | [7] |

| C. albicans | 8 µg/mL | [7] |

Experimental Protocol: Micro-broth Dilution for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Prepare a serial dilution of the test compounds in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the target microorganism (bacterium or fungus).

-

Include positive (microorganism with no drug) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

Anti-inflammatory Properties

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Derivatives of substituted pyridines have shown promise in modulating inflammatory pathways.

Inhibition of Pro-inflammatory Cytokines

Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) play a central role in the inflammatory response. Novel dihydrobenzo[h]quinazolin-2-amine derivatives have been synthesized and shown to possess anti-neuroinflammatory activity by inhibiting the secretion of TNF-α and IL-6 in lipopolysaccharide-stimulated microglial cells.[8]

Targeting the NF-κB Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. The aforementioned dihydrobenzo[h]quinazolin-2-amine derivatives were found to exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.[8]

Inhibition of COX and 5-LOX Enzymes

Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are key enzymes in the arachidonic acid cascade, which produces pro-inflammatory mediators. A study of thiourea derivatives of naproxen, a well-known nonsteroidal anti-inflammatory drug (NSAID), identified compounds with potent 5-LOX inhibitory activity, with one derivative showing an IC50 value of 0.30 μM.[9] This suggests that appropriately designed this compound derivatives could also target these enzymes.

Diagram: Key Inflammatory Signaling Pathways

Caption: Potential anti-inflammatory mechanisms of action for this compound derivatives.

Synthesis Strategies

The synthesis of derivatives based on the this compound core typically involves standard organic chemistry transformations. A general and versatile approach is outlined below.

General Synthetic Scheme

A common strategy involves the derivatization of the amino group at the 3-position. This can be achieved through various reactions such as acylation, alkylation, or condensation with aldehydes or ketones to form Schiff bases. The chlorine atom at the 5-position can also be a handle for further modifications, for example, through nucleophilic aromatic substitution or cross-coupling reactions, although these are generally less facile on a pyridine ring unless activated.

Diagram: General Synthetic Routes

Caption: Common synthetic modifications of the this compound core.

Conclusion and Future Directions

The this compound scaffold has proven to be a valuable starting point for the development of a wide range of biologically active molecules. The derivatives have shown particularly strong promise in the field of oncology, with demonstrated activity as kinase inhibitors and inducers of apoptosis. While the antibacterial and anti-inflammatory potential of this specific scaffold requires further dedicated investigation, the promising results from structurally related compounds suggest that these are fruitful areas for future research.

For drug development professionals, the versatility of the this compound core, coupled with its amenability to a variety of synthetic modifications, makes it an attractive platform for the generation of novel therapeutic candidates. Future work should focus on expanding the chemical space around this scaffold, conducting comprehensive structure-activity relationship studies for each of the identified biological activities, and elucidating the precise molecular mechanisms of action. Such efforts will be crucial in unlocking the full therapeutic potential of this promising class of compounds.

References

- (Reference for general importance of aminopyridines - to be added from a general medicinal chemistry source)

-

Design, synthesis and evaluation of 5-chloro-6-methylaurone derivatives as potential anti-cancer agents. Journal of Biomolecular Structure & Dynamics. [Link]

-

Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol. Molecules. [Link]

-

Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids. Antibiotics. [Link]

-

Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. RSC Advances. [Link]

- (Reference for MTT assay protocol - to be added from a standard cell biology methods source)

- (Reference for kinase inhibitor drug discovery - to be added

-

PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. Current Medicinal Chemistry. [Link]

-

Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][1][10]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of Medicinal Chemistry. [Link]

-

Anti-Bacterial and Anti-Fungal Properties of a Set of Transition Metal Complexes Bearing a Pyridine Moiety and [B(C6F5)4]2 as a Counter Anion. Molecules. [Link]

- (Reference for micro-broth dilution protocol - to be added from a standard microbiology methods source)

- (Reference for inflammation and drug discovery - to be added

-

Anti-neuroinflammatory effects of novel 5,6-dihydrobenzo[h]quinazolin-2-amine derivatives in lipopolysaccharide-stimulated BV2 microglial cells. European Journal of Medicinal Chemistry. [Link]

-

Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules. [Link]

- (Reference for general synthesis of aminopyridine derivatives - to be added from a standard organic chemistry source)

Sources

- 1. Design, synthesis and evaluation of 5-chloro-6-methylaurone derivatives as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol [mdpi.com]

- 3. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Anti-neuroinflammatory effects of novel 5,6-dihydrobenzo[h]quinazolin-2-amine derivatives in lipopolysaccharide-stimulated BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Chloro-6-methylpyridin-3-amine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Chloro-6-methylpyridin-3-amine, a heterocyclic amine of significant interest in medicinal chemistry and pharmaceutical development. We will delve into its chemical identity, physicochemical properties, plausible synthetic routes with detailed experimental insights, and its applications as a strategic building block in the synthesis of complex molecular architectures for drug discovery.

Chemical Identity and Nomenclature

The compound with the common name this compound is systematically named according to IUPAC nomenclature.

-

IUPAC Name: this compound[1]

-

Synonym: 5-Chloro-6-methyl-3-pyridinamine[1]

-

Molecular Formula: C₆H₇ClN₂[1]

-

Molecular Weight: 142.59 g/mol [1]

Physicochemical and Computational Data

A summary of the key physicochemical and computational properties of this compound is presented in the table below. This data is essential for understanding its behavior in various chemical environments and for designing synthetic protocols.

| Property | Value | Source |

| Molecular Weight | 142.59 g/mol | [1] |

| Appearance | Solid (usually powder or crystal) | [3] |

| Color | Off-white to light yellow | [3] |

| Solubility in Water | Limited solubility | [3] |

| Solubility in Organic Solvents | Soluble in some organic solvents like ethanol, dichloromethane | [3] |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | [1] |

| LogP (predicted) | 1.62562 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 0 | [1] |

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

The proposed synthetic pathway is illustrated below. This multi-step approach allows for the regioselective introduction of the required functional groups onto the pyridine ring.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical and Self-Validating)

This protocol is a hypothetical sequence based on established chemical principles for similar transformations. Each step includes justifications for the choice of reagents and conditions, aiming for a self-validating and reproducible workflow.

Step 1: Nitration of 2-Amino-6-methylpyridine

-

Reaction: Introduction of a nitro group at the 3-position of the pyridine ring.

-

Protocol:

-

To a cooled (0-5 °C) solution of concentrated sulfuric acid, slowly add 2-amino-6-methylpyridine (1.0 eq).

-

Maintain the temperature while adding a mixture of concentrated nitric acid and sulfuric acid dropwise.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the product.

-

Filter, wash with water, and dry to obtain 2-amino-6-methyl-3-nitropyridine.

-

-

Causality: The amino group is a strong activating group, directing the electrophilic nitration to the ortho and para positions. The 3- and 5-positions are activated. The use of strong acid protonates the pyridine nitrogen, further influencing the regioselectivity.

Step 2: Diazotization and Hydroxylation

-

Reaction: Conversion of the amino group to a hydroxyl group.

-

Protocol:

-

Dissolve the 2-amino-6-methyl-3-nitropyridine from the previous step in an aqueous acidic solution (e.g., H₂SO₄).

-

Cool the solution to 0-5 °C and add a solution of sodium nitrite (NaNO₂) dropwise.

-

After the addition, warm the reaction mixture gently to facilitate the decomposition of the diazonium salt and formation of the hydroxyl group.

-

Cool the mixture and collect the precipitated 2-hydroxy-6-methyl-3-nitropyridine by filtration.

-

-

Causality: The diazotization reaction is a classic method for converting an aromatic amine to other functional groups. The resulting diazonium salt is unstable and readily undergoes nucleophilic substitution with water to yield the corresponding phenol (or in this case, pyridinol).

Step 3: Chlorination of the Hydroxyl and Pyridine Ring

-

Reaction: Replacement of the hydroxyl group with a chlorine atom and potential chlorination of the pyridine ring.

-

Protocol:

-

Treat 2-hydroxy-6-methyl-3-nitropyridine with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Heat the reaction mixture under reflux for several hours.

-

After cooling, carefully quench the excess chlorinating agent with ice water.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer and concentrate to yield the chlorinated product. It's possible to get a mixture of chlorinated products, including the desired 2,5-dichloro-6-methyl-3-nitropyridine.

-

-

Causality: POCl₃ and SOCl₂ are standard reagents for converting hydroxyl groups on aromatic rings to chlorine atoms. The reaction conditions can be harsh and may lead to chlorination at other activated positions on the pyridine ring.

Step 4: Selective Dechlorination (if necessary)

-

Reaction: If over-chlorination occurs, a selective dechlorination step may be required.

-

Protocol:

-

The chlorinated nitro-pyridine can be subjected to catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) under controlled conditions.

-

Careful monitoring of the reaction is crucial to achieve selective removal of one chlorine atom without reducing the nitro group.

-

-

Causality: The C-Cl bond at the 2-position of a pyridine ring is often more labile towards hydrogenolysis than a C-Cl bond at the 5-position.

Step 5: Reduction of the Nitro Group

-

Reaction: Conversion of the nitro group to the target amine.

-

Protocol:

-

Dissolve the 5-chloro-6-methyl-3-nitropyridine in a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent, such as iron powder in the presence of hydrochloric acid (Fe/HCl) or perform catalytic hydrogenation (H₂/Pd-C).

-

After the reaction is complete (monitored by TLC), filter off the catalyst or inorganic salts.

-

Neutralize the solution and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to obtain pure this compound.

-

-

Causality: The reduction of an aromatic nitro group to an amine is a well-established and high-yielding reaction. Fe/HCl is a classic and cost-effective method, while catalytic hydrogenation is often cleaner and proceeds under milder conditions.

Spectroscopic Data

Detailed experimental ¹H and ¹³C NMR data for this compound are not widely available in the public domain literature searched for this guide. For researchers synthesizing this compound, standard 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) are recommended for unambiguous structure elucidation and purity assessment.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Heterocyclic compounds, such as substituted pyridines, are common scaffolds in many approved drugs.

The presence of three distinct functional handles on the pyridine ring—the chloro, methyl, and amino groups—allows for diverse and regioselective chemical modifications.

Caption: Reactivity and applications of this compound.

-

Cross-Coupling Reactions: The chloro substituent can readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the introduction of various aryl, heteroaryl, or alkyl groups.

-

Modification of the Amino Group: The amino group is nucleophilic and can be easily acylated, alkylated, or used in the formation of ureas, thioureas, and sulfonamides. It can also be diazotized and converted to other functionalities.

-

Scaffold for Bioactive Molecules: The substituted pyridine core is a common feature in many biologically active compounds. The specific substitution pattern of this compound makes it an attractive starting material for the synthesis of novel kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents. The development of novel therapeutics often relies on the availability of such versatile building blocks.[][5][6]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the field of drug discovery and development. Its versatile functionality allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of complex, biologically active molecules. This guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic strategy, and its key applications, serving as a valuable resource for researchers in the pharmaceutical sciences.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

BuyersGuideChem. 5-Chloro-6-methylpyridin-2-amine. [Link]

-

PubChemLite. This compound (C6H7ClN2). [Link]

-

MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

-

Pharmaceutical Technology. Synthesis of Building Blocks for Drug Design Programmes. [Link]

-

ScienceDaily. Chemists synthesize an improved building block for medicines. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 3-AMINO-5-CHLORO-6-METHYLPYRIDINE | 896161-13-0 [chemicalbook.com]

- 3. 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Chemical Wholesale & Export [pipzine-chem.com]

- 5. Synthesis of Building Blocks for Drug Design Programmes [pharmaceutical-technology.com]

- 6. Chemists synthesize an improved building block for medicines | EurekAlert! [eurekalert.org]

A Comprehensive Technical Guide to Determining the Organic Solvent Solubility of 5-Chloro-6-methylpyridin-3-amine

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical parameter that profoundly influences process development, formulation, and bioavailability. This technical guide addresses the solubility of 5-Chloro-6-methylpyridin-3-amine (CAS 896161-13-0), a key building block in the synthesis of various bioactive molecules.[1][2] Due to a notable absence of comprehensive quantitative solubility data in public literature, this document provides a foundational theoretical framework and a detailed, field-proven experimental protocol for its determination. We present a standardized methodology, centered on the gold-standard shake-flask equilibrium method, coupled with High-Performance Liquid Chromatography (HPLC) for accurate quantification. This guide is intended for researchers, process chemists, and formulation scientists engaged in drug discovery and development, enabling them to generate reliable and reproducible solubility profiles for this important intermediate.

Part 1: Theoretical Framework of Solubility

The dissolution of a solid solute, such as this compound, in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[3][4] The guiding principle, "like dissolves like," serves as a useful heuristic, suggesting that substances with similar polarities are more likely to be soluble in one another.[5]

1.1. Intermolecular Forces and Polarity

The structure of this compound features a polar pyridine ring containing nitrogen, an amine group (-NH2) capable of acting as a hydrogen bond donor, and a chlorine atom which adds to the molecule's overall polarity. Its predicted LogP (a measure of lipophilicity) is approximately 1.62, suggesting a moderate degree of lipophilicity.[6] Therefore, its solubility is expected to be significant in polar organic solvents, particularly those that can engage in hydrogen bonding (polar protic solvents like alcohols) or have strong dipole moments (polar aprotic solvents like acetone or DMSO). Conversely, its solubility in nonpolar solvents like hexane is anticipated to be limited.

1.2. Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two key solubility measurements:

-

Thermodynamic Solubility: This is the equilibrium concentration of a solute in a saturated solution at a specific temperature and pressure.[7] It represents the true, stable solubility value and is determined by allowing the system to reach equilibrium over an extended period, typically 24-72 hours.[8] The protocols described in this guide are designed to measure thermodynamic solubility.

-

Kinetic Solubility: This is often measured in high-throughput screening settings where a compound, typically dissolved in a strong solvent like DMSO, is added to an aqueous buffer.[9][10] The concentration at which precipitation first occurs is the kinetic solubility. While faster to measure, this value can be influenced by experimental conditions and may represent a supersaturated, metastable state.[7][10]

The choice of measurement depends on the application; thermodynamic solubility is essential for process chemistry, formulation, and regulatory filings, while kinetic solubility is useful for early-stage discovery.[10]

1.3. Effect of Temperature

The dissolution process can be either endothermic (absorbs heat) or exothermic (releases heat). According to Le Chatelier's Principle, for most solid solutes whose dissolution is an endothermic process, solubility increases with temperature.[3][11][12] Conversely, if the process is exothermic, solubility will decrease as temperature rises.[3][11] When reporting solubility data, specifying the temperature is therefore non-negotiable.

Part 2: Physicochemical Profile of this compound

A summary of the known physicochemical properties is essential for designing and interpreting solubility experiments.

| Property | Value / Description | Source(s) |

| CAS Number | 896161-13-0 | [6][13][14] |

| Molecular Formula | C₆H₇ClN₂ | [6][13][15] |

| Molecular Weight | 142.59 g/mol | [6][13] |

| Appearance | Off-white to light yellow crystalline solid/powder | [1] |

| Melting Point | 73-82 °C | [16] |

| Predicted XlogP | 1.62 | [6] |

| Hydrogen Bond Donors | 1 (from -NH₂) | [6] |

| Hydrogen Bond Acceptors | 2 (from pyridine N and amine N) | [6] |

| SMILES | NC1=CC(Cl)=C(C)N=C1 | [6][13] |

Part 3: Standardized Protocol for Thermodynamic Solubility Determination

This section details the recommended experimental procedure for accurately determining the thermodynamic solubility of this compound in various organic solvents. The shake-flask method is the most reliable approach for this purpose.[10][17][18]

Experimental Workflow Diagram

The following diagram outlines the logical flow of the solubility determination process.

Caption: Workflow for Thermodynamic Solubility Determination.

Materials & Equipment

-

This compound (purity >97%)

-

Analytical-grade organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Acetone, Dichloromethane, Ethyl Acetate, Toluene, Hexane)

-

Glass vials with PTFE-lined screw caps

-

Analytical balance

-

Calibrated pipettes

-

Thermostatically controlled orbital shaker

-

Centrifuge

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and appropriate glassware

Step-by-Step Protocol

Phase 1: Preparation of Saturated Solutions

-

Weigh Solute: Accurately weigh an excess amount of this compound (e.g., ~50-100 mg) and transfer it into a glass vial. The key is to ensure undissolved solid remains at equilibrium.[8]

-

Add Solvent: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Seal: Securely cap the vial to prevent any solvent evaporation during equilibration.

-

Replicates: Prepare each solvent system in triplicate to ensure reproducibility.

Phase 2: Equilibration

-

Incubation: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C).

-

Agitation: Agitate the samples at a consistent speed (e.g., 250 RPM) for at least 24 hours. For compounds that are slow to dissolve, an equilibration time of 48 or even 72 hours may be necessary.[8] It is advisable to sample at 24h and 48h; if the concentration values are consistent, equilibrium has been reached.[17]

Phase 3: Phase Separation

-